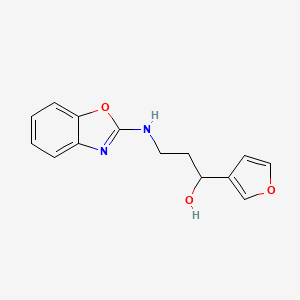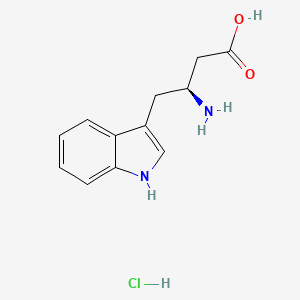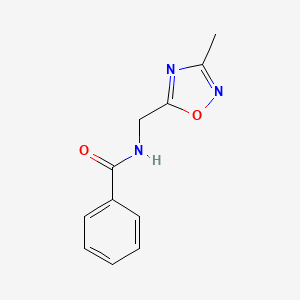
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The empirical formula of the compound is C7H13N3O .Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 155.20 . It has a SMILES string of CCC1=NOC(CNCC)=N1 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A series of benzamides, including structures similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, were synthesized and evaluated for their anticancer activity. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher anticancer activities compared to the reference drug, etoposide, highlighting their potential as novel anticancer agents (B. Ravinaik et al., 2021).
Antimycobacterial Screening
Research into this compound derivatives also revealed promising antimycobacterial activities. A study on new amide derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MIC) that suggest strong potential as lead molecules for developing new antitubercular drugs (N. Nayak et al., 2016).
Material Science Applications
Compounds containing the 1,2,4-oxadiazole moiety have been utilized in material science, particularly in the synthesis of aromatic polyamides with unique properties. These polymers, featuring pendent acetoxybenzamide groups, demonstrate good thermal stability, solubility in certain solvents, and the ability to form thin, flexible films with significant tensile strength and moduli. Such materials could find applications in various industrial sectors due to their durability and functional properties (I. Sava et al., 2003).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, related to this compound, have been identified as a new series of supramolecular gelators. These compounds can form stable gels in certain solvent mixtures, a property that could be exploited in the development of novel materials for applications ranging from drug delivery systems to environmental cleanup technologies (P. Yadav & Amar Ballabh, 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It is known that the 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold in drug discovery . The compound likely interacts with its targets through the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring . This interaction could induce conformational changes in the target proteins, altering their activity and resulting in the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth and replication, viral replication, or cellular signaling in leishmaniasis.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety may confer certain pharmacokinetic advantages, such as improved stability and bioavailability
Result of Action
Based on the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may inhibit the growth and replication of these pathogens, leading to their eventual elimination.
Biochemische Analyse
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related 1,2,4-oxadiazoles have been shown to have anti-cancer activity , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,4-oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-13-10(16-14-8)7-12-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRPRKYKCGOUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)

![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)
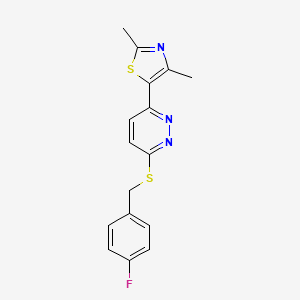
![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)
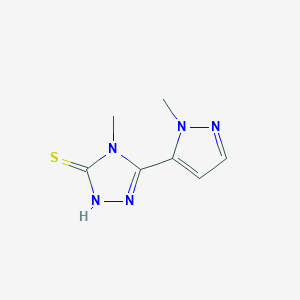
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
